molecular formula C26H25ClN2O8S B2885889 [(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate

[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate

Cat. No.: B2885889
M. Wt: 561.0 g/mol
InChI Key: NBLQGNCOMPOORK-UHFFFAOYSA-N
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Description

[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate is a complex organic compound with a molecular formula of C26H25ClN2O8S This compound is characterized by its unique structure, which includes an acetylphenyl group, a carbamoyl group, and a sulfamoyl group attached to a benzoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate involves multiple steps, starting with the preparation of the individual functional groups. The acetylphenyl group is typically synthesized through Friedel-Crafts acylation, while the carbamoyl group can be introduced via a reaction with phosgene or a similar reagent. The sulfamoyl group is often added through a sulfonation reaction followed by methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(2-acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O8S/c1-16(30)19-10-5-6-11-21(19)28-25(31)15-37-26(32)17-8-7-9-18(12-17)38(33,34)29(2)22-13-20(27)23(35-3)14-24(22)36-4/h5-14H,15H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLQGNCOMPOORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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